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Compound of Interest

Compound Name: FH535

Cat. No.: B1672658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of FH535, a dual inhibitor of

the Wnt/β-catenin and PPAR signaling pathways, against standard-of-care chemotherapy

agents in preclinical cancer models. The data presented is compiled from various studies to

offer a side-by-side perspective on their anti-tumor activities.
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Treatment
Group

Cancer Model
Dosage and
Administration

Tumor Growth
Inhibition (TGI)

Study
Reference

FH535

HT29 human

colon cancer

xenograft

100 mg/kg,

intraperitoneal

injection, daily

Statistically

significant

reduction in

tumor volume

and weight

compared to

control. At the

end of the

experiment, the

tumor size and

weight of the

FH535-treated

group was

significantly

smaller than the

control group.[1]

Chen et al.,

2017[1]

5-FU/Oxaliplatin

MC38 mouse

colon cancer

xenograft

5-FU: 50 mg/kg;

Oxaliplatin: 10

mg/kg,

intraperitoneal

injection

Significantly

reduced tumor

growth rate

compared to the

PBS group.[2]

Wang et al.,

2018[2]

5-FU/Oxaliplatin

HCT116 human

colon cancer

xenograft

Oxaliplatin: 8

mg/kg, single

dose

70% growth

inhibition on-

chip, comparable

to 60% average

growth inhibition

in xenografts.[3]

van der Meer et

al., 2022[3]

Note: The data presented for FH535 and standard chemotherapy are from separate studies

and not from a head-to-head comparison.
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FH535 in HT29 Xenograft Model[1]

Cell Line: HT29 human colon cancer cells.

Animal Model: Female BALB/c nude mice (4-6 weeks old).

Tumor Implantation: 5 x 10^6 HT29 cells in 100 µL of PBS were injected subcutaneously into

the right flank of each mouse.

Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were

randomized into two groups: control (vehicle) and FH535. FH535 was administered via

intraperitoneal injection at a dose of 100 mg/kg daily.

Efficacy Evaluation: Tumor volume was measured every two days using a caliper and

calculated using the formula: (length × width²)/2. At the end of the study, tumors were

excised and weighed.

5-FU/Oxaliplatin in MC38 Xenograft Model[2]

Cell Line: MC38 mouse colon cancer cells.

Animal Model: C57BL/6 mice.

Tumor Implantation: Subcutaneous injection of MC38 cells.

Treatment: Intraperitoneal injection of 5-FU (50 mg/kg) and oxaliplatin (10 mg/kg).

Efficacy Evaluation: Tumor growth rate and survival time were recorded.
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Treatment
Group

Cancer Model
Dosage and
Administration

Tumor Growth
Inhibition (TGI)

Study
Reference

FH535
Pancreatic

cancer xenograft

Not specified in

abstract

Repressed

pancreatic

cancer xenograft

growth in vivo.[4]

[5][6]

Liu et al., 2016[4]

[5][6]

Gemcitabine
Murine

pancreatic tumor

Clinically

comparable low

doses

Moderately

suppressed

pancreatic tumor

development.

Combination with

losartan showed

marked inhibitory

effect.[7]

Nakai et al.,

2007[7]

FOLFIRINOX

Advanced

pancreatic

adenocarcinoma

(clinical study)

Standard

regimen

Median overall

survival of 11.1

months vs. 6.8

months for

gemcitabine.[8]

Conroy et al.,

2011[8]

Note: The data for FH535 is from a preclinical xenograft model, while the FOLFIRINOX data is

from a clinical trial. Gemcitabine data is from a preclinical model. These are not direct

comparisons.

Experimental Protocols
FH535 in Pancreatic Cancer Xenograft Model[4][5][6]

Animal Model: Pancreatic cancer xenografts were established in mice.

Treatment: FH535 was administered to the treatment group. The specific dosage and route

of administration were not detailed in the abstract.
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Efficacy Evaluation: Tumor growth was monitored. On day 13 after the initiation of FH535
administration, the tumor volume of the FH535-treated group reached statistical significance

as compared to the control group.[4]

Gemcitabine in Murine Pancreatic Tumor Model[7]

Animal Model: Murine pancreatic tumor model.

Treatment: Gemcitabine was administered at clinically comparable low doses.

Efficacy Evaluation: Tumor development was monitored.
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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of FH535.
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Caption: General experimental workflow for in vivo xenograft studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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